molecular formula C10H12BrClFN B7948101 (R)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride

(R)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride

Cat. No.: B7948101
M. Wt: 280.56 g/mol
InChI Key: TZLKSCCRAJDNRP-HNCPQSOCSA-N
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Description

®-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₂BrClFN It is a chiral amine derivative that contains a bromine and fluorine-substituted phenyl ring, a cyclopropyl group, and a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluorobenzene and cyclopropylamine.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 5-bromo-2-fluorobenzene with a suitable reagent to introduce the cyclopropyl group.

    Amine Introduction: The intermediate is then reacted with methanamine under controlled conditions to introduce the amine group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or electrophiles like bromine.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can produce imines or secondary amines, respectively.

Scientific Research Applications

®-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-(5-Bromo-2-chlorophenyl)(cyclopropyl)methanamine hydrochloride
  • ®-(5-Bromo-2-methylphenyl)(cyclopropyl)methanamine hydrochloride
  • ®-(5-Bromo-2-iodophenyl)(cyclopropyl)methanamine hydrochloride

Uniqueness

®-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. The cyclopropyl group also adds to its distinct structural and chemical properties.

Properties

IUPAC Name

(R)-(5-bromo-2-fluorophenyl)-cyclopropylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN.ClH/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLKSCCRAJDNRP-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=C(C=CC(=C2)Br)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H](C2=C(C=CC(=C2)Br)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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